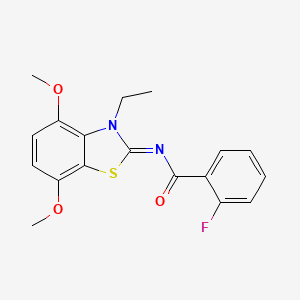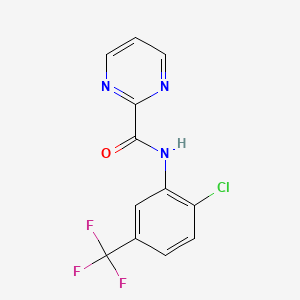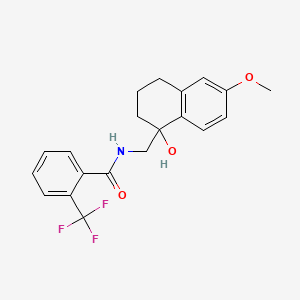
Propan-2-yl 2-aminobutanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-aminobutanoate hydrochloride, also known as isopropyl 2-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 2470440-29-8 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for Propan-2-yl 2-aminobutanoate hydrochloride is1S/C7H15NO2.ClH/c1-4-6 (8)7 (9)10-5 (2)3;/h5-6H,4,8H2,1-3H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Propan-2-yl 2-aminobutanoate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 181.66 . The compound’s InChI code is1S/C7H15NO2.ClH/c1-4-6 (8)7 (9)10-5 (2)3;/h5-6H,4,8H2,1-3H3;1H .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity The synthesis and evaluation of ester based on l-menthol and phenibut, specifically (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, have revealed potential anticonvulsant properties. This compound was obtained using N,N′-dicyclohexylcarbodiimide as a coupling agent and demonstrated effectiveness in models of chemically- and electrically-induced seizures, highlighting its anticonvulsant profile (Nesterkina et al., 2022).
Antiprotozoal Activity Research on 4-aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates has produced a series of compounds with noted antiprotozoal activity. These compounds showed effectiveness against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense, with their activities varying based on the amino substituents and the chain length of the acid moiety. This suggests their potential as therapeutic agents in treating infections caused by these protozoans (Weis et al., 2014).
Enantioselective Synthesis A study on the asymmetric alkynylation of chloral using a new, inexpensive chiral amino alcohol-based ligand, (1S,2S)-2-N,N-dimethylamino-1-(4-nitrophenyl)-3-(tert-butyloxy)propan-1-ol, highlights the efficiency of this compound in producing chiral adducts with high enantioselectivity. This pathway provides an effective method for synthesizing pharmaceutically important building blocks such as 2-hydroxy-4-phenylbutanoate and homophenylalanine with excellent enantiomeric excess (Jiang & Si, 2004).
Heavy Metal Retention Chitosan mercaptanes derivatives have been studied for their heavy metal retention capabilities, highlighting a potential application in environmental cleanup and water treatment. By using derivatives prepared from chitosan with mercaptoacetic acid and 1-chloro-2,3-epoxy propane propionic acid, researchers have demonstrated the efficacy of these compounds in retaining copper and mercury ions from solutions, offering a biodegradable and effective solution for heavy metal removal (Cardenas et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
propan-2-yl 2-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(8)7(9)10-5(2)3;/h5-6H,4,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPZPJQJIKUEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-aminobutanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)

![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)
![[(2R,4S)-2-Methyloxan-4-yl] methanesulfonate](/img/structure/B2966716.png)
![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)

![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)

